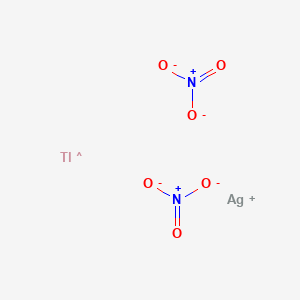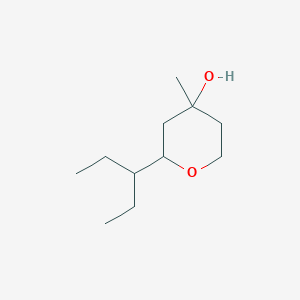![molecular formula C13H14ClF3O3 B12653019 Ethyl 4-[2-chloro-4-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12653019.png)
Ethyl 4-[2-chloro-4-(trifluoromethyl)-phenoxy]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[2-chloro-4-(trifluoromethyl)-phenoxy]butanoate: is an organic compound with the molecular formula C13H14ClF3O3 . This compound is characterized by the presence of a phenoxy group substituted with chlorine and trifluoromethyl groups, attached to a butanoate ester. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[2-chloro-4-(trifluoromethyl)-phenoxy]butanoate typically involves the reaction of 2-chloro-4-(trifluoromethyl)phenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation Reactions: The phenoxy group can be oxidized under specific conditions to form quinones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of various substituted phenoxy derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of butanol derivatives.
Scientific Research Applications
Chemistry: Ethyl 4-[2-chloro-4-(trifluoromethyl)-phenoxy]butanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of phenoxy derivatives on cellular processes and enzyme activities.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-chloro-4-(trifluoromethyl)-phenoxy]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its use.
Comparison with Similar Compounds
- Ethyl 4-[2-bromo-4-(trifluoromethyl)-phenoxy]butanoate
- Ethyl 4-[2-chloro-4-(difluoromethyl)-phenoxy]butanoate
- Ethyl 4-[2-chloro-4-(trifluoromethyl)-phenoxy]propanoate
Comparison:
- Ethyl 4-[2-bromo-4-(trifluoromethyl)-phenoxy]butanoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and binding properties.
- Ethyl 4-[2-chloro-4-(difluoromethyl)-phenoxy]butanoate: Contains a difluoromethyl group instead of trifluoromethyl, which can influence its chemical stability and biological activity.
- Ethyl 4-[2-chloro-4-(trifluoromethyl)-phenoxy]propanoate: Similar structure but with a shorter carbon chain, affecting its solubility and reactivity.
Ethyl 4-[2-chloro-4-(trifluoromethyl)-phenoxy]butanoate stands out due to its specific combination of substituents, which confer unique chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H14ClF3O3 |
|---|---|
Molecular Weight |
310.69 g/mol |
IUPAC Name |
ethyl 4-[2-chloro-4-(trifluoromethyl)phenoxy]butanoate |
InChI |
InChI=1S/C13H14ClF3O3/c1-2-19-12(18)4-3-7-20-11-6-5-9(8-10(11)14)13(15,16)17/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
FLWSRJFQWSGZBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=C(C=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


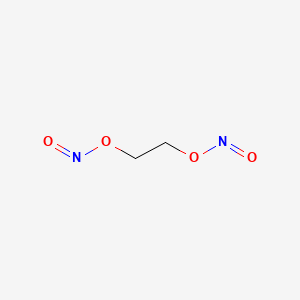
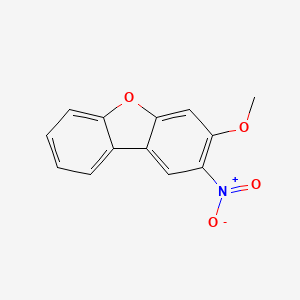

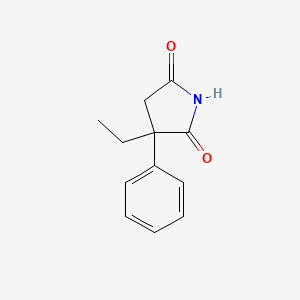

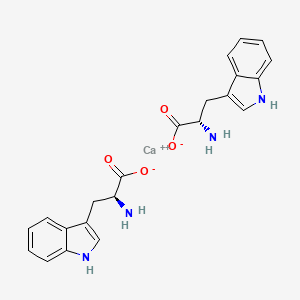
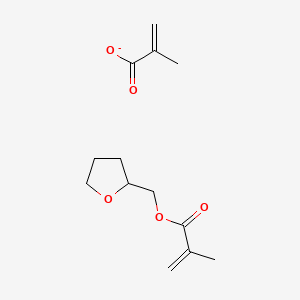
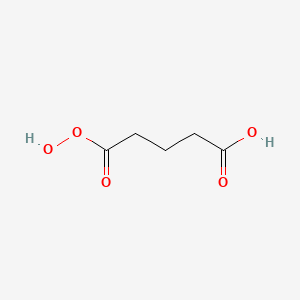

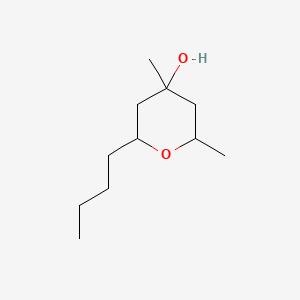
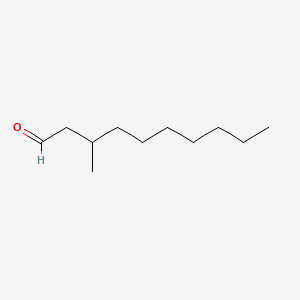
![(6R,7R)-3-[[7-[3-aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12653012.png)
